![molecular formula C20H20N6O B15140950 6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)
6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CLK1/2-IN-2 is a compound that acts as an inhibitor of cdc2-like kinases (CLKs), specifically targeting CLK1 and CLK2. These kinases are serine-threonine kinases involved in the regulation of splicing by phosphorylation of serine-arginine-rich proteins and other splicing factors . CLK1/2-IN-2 has shown potential in various scientific research applications, particularly in the field of cancer research due to its antiproliferative activity .
準備方法
The synthesis of CLK1/2-IN-2 involves a series of chemical reactions starting from a core scaffold of 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one . The synthetic route typically includes the following steps:
Formation of the core scaffold: The core scaffold is synthesized through a series of cyclization reactions.
Substitution reactions: Various substituents are introduced to the core scaffold through substitution reactions to achieve the desired chemical structure.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial production methods for CLK1/2-IN-2 would involve scaling up these synthetic routes while ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction times to maximize yield and purity.
化学反応の分析
CLK1/2-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
CLK1/2-IN-2 has a wide range of scientific research applications, including:
Splicing Regulation: CLK1/2-IN-2 is used to study the regulation of splicing by inhibiting the phosphorylation of serine-arginine-rich proteins, which are crucial for exon selection during splicing.
Drug Development: The compound serves as a lead compound for developing new inhibitors targeting CLK kinases, which have therapeutic potential in various diseases.
Neurodegenerative Diseases: Research has explored the potential of CLK1/2-IN-2 in treating neurodegenerative diseases by modulating splicing factors involved in neuronal function.
作用機序
CLK1/2-IN-2 exerts its effects by inhibiting the activity of CLK1 and CLK2 kinases. These kinases phosphorylate serine-arginine-rich proteins, which are essential for the regulation of splicing . By inhibiting these kinases, CLK1/2-IN-2 modulates pre-mRNA splicing, leading to alterations in the expression of various genes involved in cell growth and survival . This mechanism is particularly relevant in cancer cells, where dysregulated splicing contributes to tumor progression .
類似化合物との比較
CLK1/2-IN-2 is compared with other similar compounds, such as:
TG003: Another CLK inhibitor that targets CLK1 and CLK4.
MU1210: A potent CLK1/2/4 inhibitor with excellent selectivity and activity in cellular assays.
CLK1/2-IN-2 is unique due to its high selectivity for CLK1 and CLK2, making it a valuable tool for studying the specific roles of these kinases in various biological processes .
特性
分子式 |
C20H20N6O |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H20N6O/c1-20(2,3)16-6-4-13(8-21-16)19(27)25-17-12-26-11-14(5-7-18(26)24-17)15-9-22-23-10-15/h4-12H,1-3H3,(H,22,23)(H,25,27) |
InChIキー |
BNBGXFKXNXXHEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CNN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



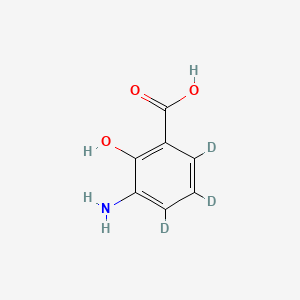
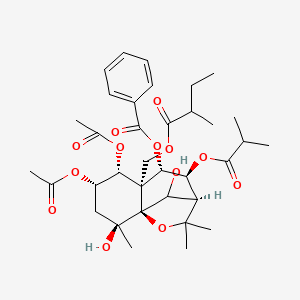
![1-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140887.png)
![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)
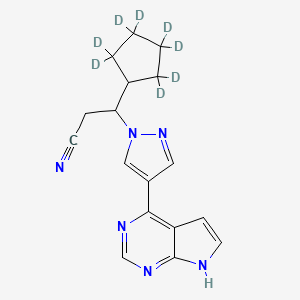
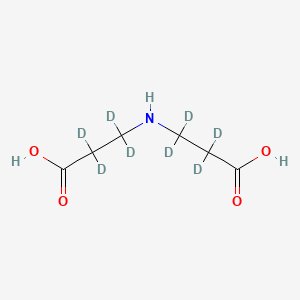

![N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15140932.png)
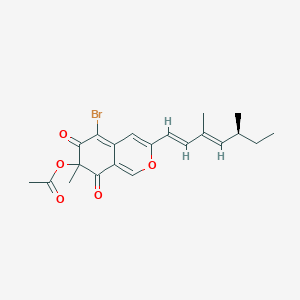


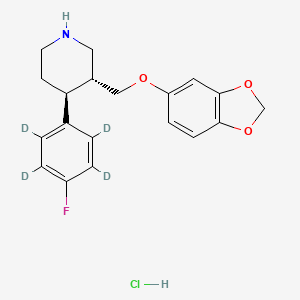
![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)
